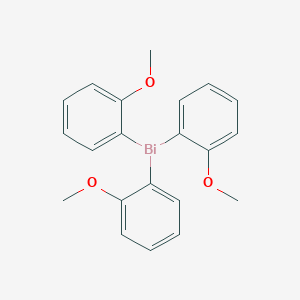

Tris(2-methoxyphenyl)bismuthine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2-methoxyphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWRGMGLLNCHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370098 | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83724-41-8 | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Tris(2-methoxyphenyl)bismuthine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-methoxyphenyl)bismuthine is a triaryl organobismuth compound with growing interest in materials science and medicinal chemistry. Its synthesis is most effectively achieved through the Grignard reaction, a robust and well-established method in organometallic chemistry. This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. It delves into the causality behind critical experimental steps, ensuring a reproducible and validated methodology grounded in authoritative scientific literature.

Introduction: The Scientific Rationale

The synthesis of this compound hinges on the formation of a carbon-bismuth bond. The most reliable method for this transformation is the reaction of an organometallic nucleophile with a bismuth halide electrophile. The Grignard reaction is ideally suited for this purpose. The protocol is conceptually divided into two primary stages:

-

Formation of the Grignard Reagent: 2-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to produce 2-methoxyphenylmagnesium bromide. The methoxy group's position introduces steric and electronic effects that influence the reagent's stability and reactivity.

-

Reaction with Bismuth(III) Chloride: The freshly prepared Grignard reagent is then added to a solution of bismuth(III) chloride (BiCl₃). The organomagnesium compound acts as a potent nucleophile, displacing the chloride ions on the bismuth center in a 3:1 stoichiometric ratio to form the desired this compound.

The entire process must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere). Grignard reagents are highly reactive towards protic solvents (like water), oxygen, and carbon dioxide, which would quench the reagent and significantly reduce the yield.

Synthesis Workflow Overview

The following diagram outlines the critical stages of the synthesis process, from initial setup to final product characterization.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing triarylbismuthines.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| Magnesium Turnings | Mg | 24.31 | 0.87 | 36.0 | 3.6 |

| 2-Bromoanisole | C₇H₇BrO | 187.04 | 6.55 | 35.0 | 3.5 |

| Bismuth(III) Chloride | BiCl₃ | 315.34 | 3.15 | 10.0 | 1.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | - | Solvent |

| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator |

| Saturated NH₄Cl | - | - | ~50 mL | - | Quenching |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |

Step-by-Step Methodology

Stage 1: Preparation of 2-methoxyphenylmagnesium bromide

-

Glassware Preparation: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. All glassware must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum immediately before use to remove all traces of water.

-

Initiation Setup: Place the magnesium turnings (0.87 g, 36.0 mmol) and a single small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface by chemically etching away the passivating layer of magnesium oxide.

-

Reagent Preparation: In a separate dry flask, prepare a solution of 2-bromoanisole (6.55 g, 35.0 mmol) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

-

Reaction Initiation: Add approximately 10 mL of the 2-bromoanisole solution from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun. A successful initiation is indicated by the disappearance of the iodine color and the spontaneous, gentle refluxing of the THF solvent.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir the resulting dark grey-brown solution at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Stage 2: Synthesis of this compound

-

Bismuth Chloride Setup: In a separate 500 mL three-neck flask, place bismuth(III) chloride (3.15 g, 10.0 mmol) and add 100 mL of anhydrous THF. Stir the suspension under a nitrogen atmosphere.

-

Cooling: Cool the bismuth(III) chloride suspension to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the subsequent reaction and prevent the formation of undesired byproducts.

-

Addition of Grignard Reagent: Slowly add the freshly prepared Grignard reagent to the cooled BiCl₃ suspension via a cannula or dropping funnel over a period of approximately 30-45 minutes. A color change and the formation of a precipitate (magnesium salts) will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.

Stage 3: Workup and Purification

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This step hydrolyzes any unreacted Grignard reagent and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization. Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

Melting Point: this compound should have a sharp melting point, which can be compared to literature values (e.g., 186-188 °C).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The proton NMR spectrum should show characteristic aromatic and methoxy group signals.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Grignard Reagents: These reagents are highly flammable, corrosive, and react violently with water. Anhydrous solvents are essential. Ensure a Class D fire extinguisher is available for magnesium fires.

-

Bismuth Compounds: While bismuth compounds generally have low toxicity, they should still be handled with care. Avoid inhalation of dust and skin contact.

-

Solvents: THF and diethyl ether are highly flammable and volatile. Ensure there are no ignition sources nearby during their use.

References

-

Kaufman, D. A., & McEwen, W. E. (1960). Phenylation with Organobismuth Compounds. Journal of Organic Chemistry, 25(5), 707–710. Available at: [Link]

-

Finze, M., & Jäkle, F. (2005). A Straightforward Synthesis of the Tris(pentafluorophenyl)bismuth-Acetonitrile Adduct. Zeitschrift für anorganische und allgemeine Chemie, 631(1), 163–165. Available at: [Link]

An In-depth Technical Guide to the Physical and Chemical Properties of Tris(2-methoxyphenyl)bismuthine

Abstract

Tris(2-methoxyphenyl)bismuthine, an organobismuth compound featuring a central bismuth atom bonded to three 2-methoxyphenyl ligands, is a molecule of increasing interest in synthetic chemistry, materials science, and pharmacology. This guide provides a comprehensive overview of its core physical and chemical properties, designed for researchers, chemists, and drug development professionals. We will explore its synthesis via Grignard methodology, delve into its unique structural characteristic of polymorphism, and present its key physicochemical and spectroscopic data. Furthermore, this document elucidates its reactivity, catalytic potential in organic synthesis, and emerging applications predicated on the low toxicity and unique bioactivity of bismuth-based compounds.

Introduction: The Place of this compound in Modern Chemistry

Organobismuth compounds, long considered niche chemical curiosities, are experiencing a renaissance. Their utility is driven by the unique properties of bismuth: it is the heaviest stable p-block element, possesses low toxicity compared to other heavy metals like lead or mercury, and exhibits versatile reactivity in both Bi(III) and Bi(V) oxidation states. Within this class, triarylbismuthines (Ar₃Bi) serve as critical reagents and catalysts.

This compound (C₂₁H₂₁BiO₃) distinguishes itself through the presence of ortho-methoxy substituents on its phenyl rings. These groups are not mere spectators; they influence the molecule's steric and electronic properties, enhancing its stability and solubility while providing potential coordination sites that can modulate its reactivity. This strategic substitution makes it a valuable tool in fields ranging from mild and selective C-C bond-forming reactions to the development of novel therapeutic agents and advanced materials.[1] Bismuth compounds have a storied history in medicine for treating gastrointestinal ailments and are now being explored for broad anti-microbial and anti-cancer properties, positioning organobismuth derivatives like this compound as promising scaffolds for drug discovery.[2][3]

Synthesis and Handling

The most direct and widely adopted method for synthesizing homoleptic triarylbismuthines is the reaction of a Grignard reagent with bismuth trichloride (BiCl₃).[2] This pathway offers high yields and operational simplicity for accessing this compound.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from 2-bromoanisole and bismuth trichloride.

Causality: The Grignard reagent, 2-methoxyphenylmagnesium bromide, acts as a powerful nucleophile, with the carbanionic aryl group displacing the chloride ions on the electrophilic bismuth center. The use of anhydrous solvents is critical, as Grignard reagents are strong bases and will be quenched by protic sources like water.[4] An inert atmosphere (Nitrogen or Argon) prevents the oxidation of the Grignard reagent and the final product.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

2-Bromoanisole

-

Anhydrous Bismuth Trichloride (BiCl₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add magnesium turnings and a single crystal of iodine. Gently warm the flask to activate the magnesium, evidenced by the sublimation of iodine.[5]

-

Add a small portion of a solution of 2-bromoanisole in anhydrous THF to initiate the reaction. Once the exothermic reaction begins, add the remaining 2-bromoanisole solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding a solution of 2-methoxyphenylmagnesium bromide.

-

Reaction with BiCl₃: Cool the Grignard solution in an ice bath. Slowly add a solution of anhydrous BiCl₃ in anhydrous THF to the Grignard reagent. A stoichiometric ratio of slightly more than 3:1 (Grignard:BiCl₃) is used to ensure complete substitution.[2]

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours to ensure completion.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[6]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a toluene/heptane mixture) to yield this compound as a solid.

Diagram: Synthesis Workflow

Caption: General workflow for the Grignard synthesis of this compound.

Molecular and Crystal Structure

This compound possesses a pyramidal geometry around the central bismuth atom, analogous to other triorganobismuth(III) compounds.[2] The most fascinating structural aspect of this compound is its ability to exist in different crystalline forms, a phenomenon known as polymorphism.

Polymorphism

At least two distinct polymorphs of this compound have been characterized, primarily through X-ray diffraction (XRD) and Nuclear Quadrupole Resonance (NQR) spectroscopy.[7][8]

-

Trigonal Polymorph: This is the commonly isolated form when synthesized from a solution. Its asymmetric unit contains two crystallographically distinct molecules, leading to a more complex NQR spectrum.[7]

-

Monoclinic Polymorph: A previously undescribed crystal phase can be isolated when the commercial trigonal form is melted and then re-crystallized.[7][8] This polymorph crystallizes in the P2(1)/c space group and features only one molecule in the asymmetric unit.[7] This structural simplification is directly reflected in its NQR spectrum.

The existence of polymorphs is critically important for pharmaceutical and materials science applications, as different crystal packing can significantly alter physical properties such as solubility, melting point, and bioavailability. The ability to isolate a new polymorph simply by altering the crystallization conditions (solution vs. melt) highlights the compound's structural flexibility.[7]

Diagram: Molecular Structure

Caption: 2D representation of this compound's molecular structure.

Crystallographic Data

The structural parameters for the monoclinic polymorph have been determined with high precision. The Bi-C bond lengths are nearly identical, and weak intramolecular interactions between the bismuth center and the methoxy oxygen atoms are observed, potentially contributing to the compound's stability.[9]

| Parameter | Value (Monoclinic Polymorph) [7][9] |

| Empirical Formula | C₂₁H₂₁BiO₃ |

| Formula Weight | 530.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 14.7365(5) |

| b (Å) | 7.9764(3) |

| c (Å) | 16.8250(6) |

| β (°) | 101.918(2) |

| Volume (ų) | 1935.05(12) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.820 |

| Bi-C Bond Lengths (Å) | 2.247(3) - 2.251(4) |

| C-Bi-C Bond Angles (°) | 93.1(1) - 95.8(1) |

| Bi---O Intramolecular Dist. (Å) | 3.059(5) - 3.140(5) |

Physicochemical Properties

A summary of the core physicochemical properties is essential for practical laboratory use, including reaction setup, purification, and storage.

| Property | Value | Reference |

| CAS Number | 83724-41-8 | [1] |

| Molecular Formula | C₂₁H₂₁BiO₃ | [1] |

| Molecular Weight | 530.38 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 160-163 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., DCM, ether) | [5] |

| Storage | Room temperature, under inert atmosphere | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR is a particularly powerful technique for this molecule due to the quadrupolar bismuth-209 nucleus. It is highly sensitive to the local electronic environment and crystal packing. The trigonal polymorph shows two distinct transition frequencies (at 89.38 and 89.29 MHz at 310 K), corresponding to the two different molecular sites in its crystal lattice.[7] In contrast, the monoclinic polymorph exhibits only a single transition (at 88.75 MHz at 310 K), confirming the presence of a single molecular environment.[7][8] This makes NQR an invaluable tool for identifying and quantifying the polymorphic composition of a sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the aromatic protons and the methoxy groups. Signals for the aromatic protons would appear in the aromatic region (~6.8-7.8 ppm), with splitting patterns dictated by their positions on the ring. The methoxy protons would give rise to a sharp singlet, likely around 3.8 ppm.

-

¹³C NMR: The carbon spectrum would show distinct signals for the ipso-carbon bonded to bismuth, the methoxy-bearing carbon, the four other aromatic carbons, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic C-H stretching vibrations (aromatic and aliphatic), C=C stretching from the phenyl rings, and strong C-O stretching bands associated with the anisole moiety.

Chemical Reactivity and Catalytic Applications

This compound is a versatile reagent in organic synthesis, primarily used as a catalyst. Its stability and reactivity profile make it suitable for transformations that require mild conditions.[1]

-

Catalyst for C-C Bond Formation: It promotes various coupling reactions. The mechanism often involves the Bi(III)/Bi(V) redox cycle, although other pathways are possible. The Lewis acidic nature of the bismuth center can activate substrates, while the aryl groups can participate in migratory insertion or reductive elimination steps.

-

Precursor for other Organobismuth Reagents: It can serve as a starting material for synthesizing hypervalent organobismuth(V) compounds, which are powerful oxidizing and arylating agents.

-

Stability: The compound is stable enough for handling at room temperature but is best stored under an inert atmosphere to prevent slow oxidation, especially in solution.[1] Its phosphine analogue, Tris(2,4,6-trimethoxyphenyl)phosphine, is noted to be relatively insensitive to air, suggesting the electron-donating methoxy groups impart a degree of stability.[10]

Diagram: Representative Catalytic Application

Caption: A simplified, hypothetical catalytic cycle for a cross-coupling reaction.

Applications in Drug Development and Materials Science

The unique properties of this compound extend beyond the synthesis lab into applied fields.

-

Pharmaceutical and Medicinal Chemistry: Bismuth compounds are known for their efficacy against the bacterium Helicobacter pylori.[11] Organobismuth compounds, in particular, are being investigated for their enhanced antimicrobial and potential anti-cancer activities.[6] The organic ligands can improve lipophilicity, potentially enhancing cellular uptake and therapeutic efficacy compared to inorganic bismuth salts. The low toxicity of bismuth makes it an attractive metallic core for developing new drugs.[1]

-

Materials Science: Triarylbismuthines are used as precursors for the deposition of bismuth-containing thin films and for the synthesis of metal-organic frameworks (MOFs).[1] These materials have applications in electronics, catalysis, and gas storage.

-

Advanced Imaging: The significant quadrupole moment of the 209-Bi nucleus has led to research into using compounds like this compound as potential contrast agents for Magnetic Resonance Imaging (MRI) based on a mechanism called Quadrupole Relaxation Enhancement (QRE).[7]

Conclusion

This compound is a structurally fascinating and synthetically valuable molecule. Its well-defined synthesis, intriguing polymorphism, and versatile reactivity make it a compound of significant interest. The strategic placement of methoxy groups confers favorable properties that enhance its utility as a catalyst in organic synthesis. As research continues to uncover the vast potential of bismuth in medicine and materials science, this compound and its derivatives are poised to play an increasingly important role in the development of next-generation technologies and therapies.

References

-

Scharfetter, H., et al. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

-

ResearchGate. (2019). Solid state structure of this compound, space group P2(1)/c. [Link]

-

Graz University of Technology. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Keogan, D. M., & Griffith, D. M. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(9), 15258–15297. [Link]

-

Sun, H. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews, 50(20), 12037-12069. [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]

-

Corrosion College. (2021, March 15). Triphenylbismuth Synthesis [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Organobismuth chemistry. [Link]

-

Sardon, H., et al. (2022). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 99, 1-20. [Link]

-

Singh, A., et al. (2021). AN OVERVIEW OF BIOMEDICINAL PERSPECTIVES OF ORGANOBISMUTH COMPOUNDS. Rasayan Journal of Chemistry, 14(Special Issue), 1-10. [Link]

-

Adão, R. M. N., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 28(14), 5510. [Link]

-

Singer, H., et al. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. [Link]

-

Tzanidis, I., et al. (2017). Organobismuth Compounds: Activity against Helicobacter pylori. Scandinavian Journal of Gastroenterology, 33(5), 513-516. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Organobismuth chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]

- 8. ijrar.org [ijrar.org]

- 9. mdpi.com [mdpi.com]

- 10. tsijournals.com [tsijournals.com]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Tris(2-methoxyphenyl)bismuthine (CAS No. 83724-41-8)

A Senior Application Scientist's Perspective on its Properties, Synthesis, and Applications in Research and Development

Introduction

Tris(2-methoxyphenyl)bismuthine is an organobismuth compound that has garnered interest within the scientific community for its potential applications in organic synthesis, materials science, and medicinal chemistry.[1][2] As with many organometallic compounds, its utility is intrinsically linked to the electronic and steric properties imparted by its organic ligands—in this case, three 2-methoxyphenyl groups—and the unique characteristics of the central bismuth atom. This guide provides an in-depth technical overview of this compound, synthesizing available data with field-proven insights to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, structural nuances, synthesis, and explore its current and prospective applications, with a critical eye on the structure-activity relationships that govern its behavior.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural characteristics is foundational to its application. This compound is a white to off-white crystalline solid, a physical state that belies a fascinating structural complexity.[3][4]

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 83724-41-8 | [1] |

| Molecular Formula | C₂₁H₂₁BiO₃ | [1] |

| Molecular Weight | 530.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 160-163 °C | [1] |

| Purity | ≥97.0% | [4] |

Structural Analysis and Polymorphism

The solid-state structure of this compound is particularly noteworthy. Detailed investigations using Nuclear Quadrupole Resonance (NQR) spectroscopy and single-crystal X-ray diffraction (XRD) have revealed that this compound can exist in at least two polymorphic forms.[5] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development and materials science as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.

The commercially available form, typically synthesized from solution, crystallizes in a trigonal space group.[5] In contrast, recrystallization from a melt can yield a monoclinic polymorph (space group P2(1)/c).[5][6] While the C-Bi bond lengths and C-Bi-C bond angles are nearly identical between the two forms, the packing of the molecules in the crystal lattice differs significantly.[5] This structural variance is readily detectable by NQR, which is highly sensitive to the local electronic environment of the bismuth nucleus.[5]

A summary of key crystallographic data for the monoclinic polymorph is provided in Table 2.

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [5] |

| Space Group | P2(1)/c | [5] |

| Bi-C Bond Lengths | 2.247(3) Å, 2.250(2) Å, 2.251(4) Å | [6] |

| C-Bi-C Bond Angles | 93.1(1)°, 93.4(1)°, 95.8(1)° | [6] |

| Bi-O Intramolecular Distances | 3.059(5) Å, 3.106(5) Å, 3.140(5) Å | [6] |

The relatively short intramolecular distances between the bismuth atom and the oxygen atoms of the methoxy groups suggest a potential coordinating interaction, which could influence the compound's reactivity and Lewis acidity.[6]

Part 2: Synthesis and Handling

Synthetic Approach: A Representative Protocol

While a definitive, detailed synthesis protocol for this compound is not widely published, a plausible and effective method can be extrapolated from standard organometallic preparations, particularly the synthesis of its phosphine analogue, Tris(2-methoxyphenyl)phosphine.[3] The general approach involves the formation of an organolithium reagent followed by its reaction with a bismuth halide.

Disclaimer: This protocol is a representative example based on established chemical principles. It should be performed by appropriately trained personnel in a controlled laboratory setting with all necessary safety precautions.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of the Organolithium Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoanisole (3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (3 equivalents) to the solution via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours to ensure complete formation of 2-methoxyphenyllithium.

-

-

Reaction with Bismuth Trichloride:

-

In a separate flame-dried flask, prepare a suspension of anhydrous bismuth(III) chloride (BiCl₃) (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool this suspension to -78 °C.

-

Slowly transfer the freshly prepared 2-methoxyphenyllithium solution to the BiCl₃ suspension via a cannula, keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) to afford this compound as a crystalline solid.

-

Safety and Handling

This compound should be handled with the care appropriate for a research chemical with incompletely characterized toxicological properties.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents and moisture.

Part 3: Applications in Research and Development

The unique electronic and structural features of this compound make it a compound of interest in several areas of chemical research.

Catalyst and Reagent in Organic Synthesis

Organobismuth compounds are versatile reagents in organic synthesis, capable of acting as both Lewis acids and bases.[7] They have been employed in a variety of transformations, including C-C, C-N, and C-O bond-forming reactions.[1]

Lewis Acidity and Catalysis: The bismuth(III) center in this compound can act as a Lewis acid, activating electrophiles. This property is central to its potential catalytic activity in reactions such as Michael additions, aldol reactions, and Friedel-Crafts acylations.[2][8] While specific studies detailing the catalytic use of this compound are limited, the broader class of triarylbismuthines has shown promise.

Proposed Catalytic Cycle in Michael Additions:

The catalytic cycle for a phosphine-catalyzed oxa-Michael addition provides a useful model for understanding how this compound might function.[9] The greater Lewis acidity of bismuth compared to phosphorus suggests it could effectively catalyze similar transformations.

Caption: Proposed catalytic cycle for a bismuthine-catalyzed Michael addition.

Precursor for Bi-based Reagents: this compound can serve as a precursor for other valuable bismuth-containing reagents, particularly for pharmaceutical applications where the low toxicity of bismuth compared to other heavy metals is an advantage.[1]

Potential in Materials Science

Organobismuth compounds are increasingly being explored as precursors for advanced materials.

-

Metal-Organic Frameworks (MOFs): this compound can be used as a source of bismuth nodes in the synthesis of bismuth-based MOFs. Bi-MOFs are of interest for applications in gas storage, catalysis, and sensing.[3]

-

Thin-Film Deposition: It can also be employed as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of bismuth oxides or other bismuth-containing materials for use in semiconductors and photonic devices.[2]

Prospects in Medicinal Chemistry and Drug Development

Bismuth compounds have a long history of medicinal use, most notably in the treatment of gastrointestinal disorders.[10] Modern research has expanded their potential applications to include antimicrobial and anticancer therapies.[11]

Antimicrobial and Anticancer Potential: Organobismuth compounds have demonstrated significant antimicrobial activity against a range of bacteria, including drug-resistant strains like MRSA, and also show promise as antifungal and antiparasitic agents.[10][12] Their anticancer activity is often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[11][13]

Structure-Activity Relationship - A Critical Insight: While the general class of organobismuth compounds shows biological promise, the specific structure of this compound presents a critical case study in structure-activity relationships. A study on a series of diaryl bismuth phosphinates revealed that compounds with ortho-methoxyphenyl groups (the same substitution pattern as in the topic compound) exhibited very little antibacterial activity compared to their meta- and para-substituted counterparts.[14] This suggests that the steric hindrance and potential intramolecular coordination from the ortho-methoxy group may significantly diminish the compound's ability to interact with biological targets. This is a crucial insight for drug development professionals: while this compound may be an excellent synthetic precursor, its direct application as a therapeutic agent may be limited by its substitution pattern. Further research would be needed to confirm this hypothesis through direct biological evaluation.

Part 4: Conclusion and Future Outlook

This compound (CAS No. 83724-41-8) is a multifaceted organometallic compound with a well-defined set of physical properties and an intriguing structural chemistry characterized by its polymorphism. While its primary established use is as a reagent and potential catalyst in organic synthesis and as a precursor in materials science, its direct biological applications may be constrained by its specific substitution pattern.

For researchers in organic synthesis, this compound offers a less toxic alternative to other organometallic reagents and a platform for developing novel catalytic systems. For materials scientists, it is a valuable precursor for the synthesis of functional materials like MOFs and thin films. For drug development professionals, this compound serves as an important reminder of the subtleties of structure-activity relationships. While it may be a useful starting material for the synthesis of other bismuth-based drug candidates, the existing evidence on related compounds suggests that its own therapeutic efficacy might be limited.

Future research should focus on a number of key areas:

-

Detailed Catalytic Studies: A thorough investigation into the catalytic activity of this compound in a range of organic reactions to fully delineate its synthetic utility.

-

Biological Evaluation: Direct testing of its antimicrobial and cytotoxic properties to confirm the hypothesized structure-activity relationship and to determine if it possesses any unique biological profile.

-

Development of Synthetic Protocols: Publication of detailed and optimized synthetic procedures to improve its accessibility to the research community.

By continuing to explore the fundamental chemistry and applications of this compound, the scientific community can fully harness its potential and gain deeper insights into the broader field of organobismuth chemistry.

References

-

Scharfetter, H., Fischer, R., & Krassnig, P. (2019). This compound Polymorphism Characterized by Nuclear Quadrupole Resonance Spectroscopy. Crystals, 9(9), 446. [Link]

-

Gimbert, C., Lumbierres, M., Marchi, C., Moreno-Mañas, M., Sebastián, R. M., & Vallribera, A. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 61(36), 8598-8605. [Link]

-

da Silva, G. G., de Souza, T. B., & Demicheli, C. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 28(16), 5988. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

-

Andrews, P. C., Gee, W. J., & Deacon, G. B. (2025). The antibacterial activity and selectivity of bismuth(III) tris(8-hydroxyquinolinates). Journal of Inorganic Biochemistry, 266, 112836. [Link]

- Chem-Impex. (n.d.). Tris(2-metoxifenil)bismutina.

-

Scharfetter, H., Fischer, R., & Krassnig, P. (2019). This compound polymorphism characterized by nuclear quadrupole resonance spectroscopy. Graz University of Technology. [Link]

- Chem-Impex. (n.d.). Tris(2-méthoxyphényl)bismuthine.

-

Hernandez-Delgadillo, R., Velasco-Arias, D., Diaz, D., et al. (2015). Zerovalent bismuth nanoparticles inhibit Streptococcus mutans growth and formation of biofilm. Gut Microbes, 6(2), 93-100. [Link]

- Google Patents. (n.d.). CN112321520B - One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

Ramalingam, C. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 61, 8598-8605. [Link]

-

NIST. (n.d.). Tris(2-methoxyphenyl)phosphine. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Retrieved January 26, 2026, from [Link]

-

Springer. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Crystal structure, infrared and 31P nuclear magnetic resonance studies of complexes of tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Solid state structure of this compound , space group.... Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

-

Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial and anti-biofilm activity of bismuth subnitrate and bismuth nanoparticles produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis. Retrieved January 26, 2026, from [Link]

-

PubMed. (2024). Leaching and cytotoxicity of bismuth oxide in ProRoot MTA - A laboratory investigation. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line. Retrieved January 26, 2026, from [Link]

-

Andrews, P. C., et al. (2025). The antibacterial activity and selectivity of bismuth(III) tris(8-hydroxyquinolinates). Journal of Inorganic Biochemistry, 266, 112836. [Link]

-

MDPI. (2024). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Aryl bismuth phosphinates [BiAr2(O(O)PRR′)]: structure–activity relationships for antibacterial activity and cytotoxicity. Retrieved January 26, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]

- 8. CN112321520B - One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 12. research.monash.edu [research.monash.edu]

- 13. Leaching and cytotoxicity of bismuth oxide in ProRoot MTA - A laboratory investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aryl bismuth phosphinates [BiAr2(O(O)PRR′)]: structure–activity relationships for antibacterial activity and cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Introduction: The Heavy Pnictogen with a Gentle Touch

An In-Depth Technical Guide to the Discovery and History of Organobismuth Compounds

In the realm of organometallic chemistry, where the reactivity of carbon-metal bonds has been a cornerstone of synthetic innovation, organobismuth compounds have carved a unique and increasingly important niche. Bismuth, the heaviest stable element in Group 15 (the pnictogens), forms organometallic compounds that are distinguished by a remarkable combination of low cost, low toxicity, and versatile reactivity.[1][2] Unlike its lighter congeners such as arsenic and antimony, bismuth and its derivatives are considered environmentally benign, aligning with the principles of green chemistry.[1]

The journey of organobismuth chemistry is a compelling narrative of scientific discovery, spanning from its initial synthesis in the mid-19th century to its current status as a versatile tool in organic synthesis, catalysis, materials science, and medicine.[1][3] The inherent weakness of the bismuth-carbon bond, which initially hindered its development, has been ingeniously harnessed to mediate a wide array of chemical transformations.[2][4] This guide provides a comprehensive exploration of the discovery and historical evolution of organobismuth compounds, offering insights into their synthesis, structure, and the ever-expanding scope of their applications for researchers, scientists, and professionals in drug development.

Chapter 1: The Dawn of Organobismuth Chemistry (1850-1940s)

The story of organobismuth compounds begins in 1850, when German chemists Carl Jacob Löwig and Eduard Schweizer reported the synthesis of the first such compound, triethylbismuth (BiEt₃) . They prepared this volatile and foul-smelling liquid by reacting an alloy of potassium and bismuth with iodoethane.[4] This pioneering work established the existence of a direct carbon-bismuth bond, but the field lay largely dormant for many decades. The extreme reactivity and unpleasant nature of the early trialkylbismuth compounds, which spontaneously oxidize in air, presented significant handling challenges.[4]

A pivotal moment arrived in the early 20th century with the development of organomagnesium (Grignard) and organolithium reagents. These powerful nucleophiles provided a far more general and controllable method for forming carbon-bismuth bonds, sparking renewed interest in the field.[4]

The first significant application of an organobismuth compound in organic synthesis was documented in 1934 by Frederick Challenger. He demonstrated that pentavalent organobismuth species, such as triphenylbismuth dihydroxide (Ph₃Bi(OH)₂), could function as oxidizing agents for alcohols.[4] Almost concurrently, in 1935, Paneth and Loleit reported the first compound featuring bismuth in the +2 oxidation state, tetramethyldibismuthine, though the study of such radical species would remain a formidable challenge for many years.[5]

This early period was characterized by fundamental discoveries that laid the groundwork for the field, even as the full potential of organobismuth chemistry remained largely untapped due to the perceived instability of the Bi-C bond compared to other organometallics.[1]

Chapter 2: The Modern Era and the Rise of Pentavalent Bismuth

The latter half of the 20th century witnessed a dramatic expansion in organobismuth chemistry, driven by a deeper understanding of structure, bonding, and reactivity. A central theme of this era was the exploration of bismuth's two primary oxidation states, Bi(III) and Bi(V), and their distinct chemical behaviors.

Organobismuth(III) Compounds: These are typically prepared via the transmetalation of bismuth(III) halides (e.g., BiCl₃, BiBr₃) with organolithium or Grignard reagents.[2] Triarylbismuthines (Ar₃Bi) are the most common and stable examples. They are generally pyramidal in structure and can act as mild nucleophiles or as ligands for transition metals.[2][6]

Organobismuth(V) Compounds: The true renaissance in organobismuth chemistry was spearheaded by the seminal work of Sir Derek Barton in the 1980s.[7] His research established pentavalent organobismuth reagents, such as triphenylbismuth dichloride (Ph₃BiCl₂) and triphenylbismuth carbonate ((Ph₃Bi)₂CO₃), as exceptionally useful reagents for the arylation of a wide range of substrates, including phenols, enols, and amines.[1][4][7] These Bi(V) compounds, typically synthesized by the oxidation of their Bi(III) precursors, function as powerful electrophilic aryl group donors.[8] The reactivity of these compounds is governed by a reductive elimination process from the Bi(V) center, which forges new carbon-heteroatom or carbon-carbon bonds.

The contrasting reactivity of the two oxidation states is a cornerstone of modern organobismuth chemistry. Bi(III) compounds are often used in transition metal-catalyzed cross-coupling reactions, where they serve as aryl sources, while Bi(V) reagents enable direct, metal-free aryl transfer reactions.[1][8]

Chapter 3: Archetypal Synthesis: Preparation of Triphenylbismuth (BiPh₃)

Triphenylbismuth is arguably the most common and versatile organobismuth reagent, serving as a precursor to a vast array of Bi(V) reagents and as a component in catalysis. Its synthesis via the Grignard reaction is a standard procedure that illustrates the core principles of organobismuth preparation.

Experimental Protocol: Synthesis of Triphenylbismuth

This protocol is based on the reaction of phenylmagnesium bromide with bismuth(III) chloride.[9][10]

Reaction: 3 PhMgBr + BiCl₃ → Ph₃Bi + 3 MgBrCl

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 3.65 g | 0.150 | 3.3 |

| Bromobenzene | 157.01 | 23.55 g (15.7 mL) | 0.150 | 3.3 |

| Bismuth(III) Chloride | 315.34 | 14.2 g | 0.045 | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | ~250 mL | - | - |

| Iodine | 253.81 | 1 crystal | - | - |

Procedure:

-

Grignard Reagent Formation: A dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine. A solution of bromobenzene in 100 mL of anhydrous diethyl ether is placed in the dropping funnel.[9]

-

A small portion of the bromobenzene solution is added to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle boiling of the ether. The remaining solution is then added dropwise at a rate that maintains a steady reflux.[10]

-

After the addition is complete, the mixture is heated under reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.[10]

-

Reaction with Bismuth Chloride: The reaction mixture is cooled in an ice bath. A solution of bismuth(III) chloride in 100 mL of anhydrous diethyl ether is prepared and added slowly via the dropping funnel to the stirred Grignard reagent.

-

After the addition, the ice bath is removed, and the mixture is stirred at room temperature for at least 2 hours (or overnight) to ensure the reaction goes to completion.[10]

-

Workup and Isolation: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (~100 mL).[10]

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.[9][10]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a solid residue.

-

Purification: The crude triphenylbismuth can be recrystallized from hot ethanol or diethyl ether to afford colorless crystals.[10] The typical yield is in the range of 80-90%.

Chapter 4: The Broadening Horizon of Applications

The unique properties of organobismuth compounds have propelled their use across diverse scientific disciplines, from creating complex organic molecules to developing new therapeutic agents.

Catalysis and Organic Synthesis

Modern synthetic chemistry has embraced organobismuth compounds as versatile reagents and catalysts.

-

Arylation Reactions: Bi(V)-mediated arylations remain a powerful tool for C-arylation, O-arylation, and N-arylation, often proceeding under mild, neutral conditions where other methods fail.[1]

-

Redox Catalysis: The Bi(III)/Bi(V) redox couple is the basis for an emerging class of catalytic reactions. Bismuth catalysts can facilitate a variety of oxidative transformations, offering a less toxic alternative to traditional heavy metal catalysts.[8]

-

Photoredox Catalysis: The relatively weak Bi-C bond can be cleaved by light to generate aryl radicals. This property is being exploited in photoredox catalysis for a range of radical-mediated bond formations, expanding the synthetic utility of organobismuth compounds.[6][8]

Medicinal and Biological Chemistry

The low toxicity of bismuth has been a key driver for its investigation in medicine.[11] While inorganic salts like bismuth subsalicylate have been used for decades to treat gastrointestinal disorders, research into organobismuth compounds is unveiling new therapeutic potential.[12][13]

-

Antimicrobial Agents: Bismuth compounds are a critical component of quadruple therapy for the eradication of Helicobacter pylori, the bacterium responsible for most stomach ulcers.[14] They are thought to act by disrupting the bacterial cell wall, inhibiting key enzymes, and preventing adhesion to gastric tissue. Organobismuth compounds are being designed to improve solubility and bioavailability for this and other antimicrobial applications.[12][14]

-

Anticancer and Anti-leishmanial Activity: Numerous organobismuth complexes have demonstrated promising activity against cancer cell lines and the parasite responsible for leishmaniasis.[12][14] The mechanism often involves interaction with critical proteins and enzymes within the target cells.

Sources

- 1. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. blavatnikfoundation.org [blavatnikfoundation.org]

- 4. Organobismuth chemistry - Wikipedia [en.wikipedia.org]

- 5. Organobismuth radical - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Triphenylbismuth synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. Bot Verification [rasayanjournal.co.in]

Spectroscopic Characterization of Tris(2-methoxyphenyl)bismuthine: A Technical Guide for Researchers

Introduction: The Significance of Tris(2-methoxyphenyl)bismuthine

This compound, with the chemical formula C₂₁H₂₁BiO₃, is an organobismuth compound that has garnered interest within the scientific community.[1] Organobismuth compounds, characterized by at least one direct bismuth-carbon bond, represent a significant class of organometallic substances.[1] These compounds are finding increasing utility as catalysts in organic synthesis, particularly in facilitating carbon-carbon bond formation with high selectivity under mild conditions.[1] Furthermore, owing to the relatively low toxicity of bismuth compared to other heavy metals, its organic derivatives are being explored for pharmaceutical applications.[1] Bismuth-based drugs have a long history of use in treating gastrointestinal disorders, and ongoing research is uncovering their potential as antimicrobial and anticancer agents.[1]

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the expected spectral features, the rationale behind experimental design, and best-practice protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. While full experimental spectra are not publicly available, published research confirms the acquisition of both ¹H and Attached Proton Test (APT) NMR spectra in deuterated chloroform (CDCl₃) to verify the compound's chemical composition and purity.[2]

Predicted ¹H NMR Spectral Data

Based on the structure of this compound and comparison with analogous compounds like triphenylbismuthine, the following proton NMR characteristics can be anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Singlet | 9H | Methoxy (-OCH₃) protons |

| ~ 6.9 - 7.8 | Multiplet | 12H | Aromatic protons |

Interpretation and Rationale:

-

Methoxy Protons: The three methoxy groups are chemically equivalent due to the molecule's symmetry. Their protons are expected to appear as a sharp singlet, integrating to nine protons, in a region typical for methoxy groups attached to an aromatic ring.

-

Aromatic Protons: The twelve protons on the three phenyl rings will present as a complex multiplet pattern. The ortho, meta, and para protons on each ring are chemically distinct, and their signals will be further complicated by spin-spin coupling. The overall integration of this region should correspond to twelve protons.

Predicted ¹³C NMR Spectral Data

An APT or ¹³C{¹H} NMR spectrum would provide crucial information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | Methoxy (-OCH₃) carbons |

| ~ 110 - 160 | Aromatic carbons (6 distinct signals) |

Interpretation and Rationale:

-

Methoxy Carbons: A single resonance is expected for the three equivalent methoxy carbons.

-

Aromatic Carbons: Due to the substitution pattern on the phenyl rings, six distinct signals are anticipated in the aromatic region. These correspond to the carbon attached to the bismuth, the carbon bearing the methoxy group, and the four other carbons on the aromatic ring. The exact chemical shifts would be influenced by the electron-donating effect of the methoxy group and the electronegativity of the bismuth atom.

Experimental Protocol for NMR Analysis

The choice of experimental parameters is critical for obtaining high-quality NMR data for organometallic compounds.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex aromatic region.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using an APT pulse sequence). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

A longer acquisition time and a greater number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Caption: NMR analysis workflow for this compound.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2800 | C-H stretch | Methoxy (-OCH₃) C-H |

| ~ 1600, 1480, 1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~ 1250 | C-O stretch | Aryl-O stretch (asymmetric) |

| ~ 1020 | C-O stretch | Aryl-O stretch (symmetric) |

| 440 - 470 | Bi-C stretch | Bismuth-Carbon bond |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic rings (above 3000 cm⁻¹) and the methoxy groups (below 3000 cm⁻¹).

-

Aromatic Region: A series of sharp bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-ether linkage are expected around 1250 cm⁻¹ and 1020 cm⁻¹, respectively.

-

Bi-C Stretching: The vibration of the bismuth-carbon bond is expected to appear in the far-IR region, typically between 440 and 470 cm⁻¹.

Experimental Protocol for FT-IR Analysis

Given that this compound is a crystalline solid, and considering the potential for air sensitivity common in organometallic compounds, a solid-state sampling technique is most appropriate.

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Preparation (Inert Atmosphere Recommended):

-

In a glovebox or under a nitrogen atmosphere, grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder. KBr is transparent in the mid-IR region.

-

Thoroughly mix the sample and KBr until a homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

-

The final spectrum should be displayed in terms of transmittance or absorbance.

-

Caption: FT-IR analysis workflow using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Weight: 530.38 g/mol ), soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion.

Predicted Mass Spectrometry Data (ESI-MS)

Electrospray Ionization (ESI) is a suitable technique for this compound. The predicted mass-to-charge ratios (m/z) for common adducts are listed below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 531.13674 |

| [M+Na]⁺ | 553.11868 |

| [M]⁺ | 530.12891 |

Interpretation and Rationale:

-

Molecular Ion Peak: The primary goal is to observe the molecular ion or a pseudo-molecular ion (like [M+H]⁺ or [M+Na]⁺). The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₂₁H₂₁BiO₃).

-

Isotopic Pattern: Bismuth is monoisotopic (²⁰⁹Bi), which simplifies the isotopic pattern of the molecular ion peak. The observed pattern will primarily be determined by the natural abundance of ¹³C.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of a methoxy group (-OCH₃) or a 2-methoxyphenyl radical.

Experimental Protocol for ESI-MS Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of a volatile organic solvent is crucial for efficient electrospray.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak and any adducts.

-

Use the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion.

-

Analyze any observed fragment ions to gain further structural information.

-

Sources

A Technical Guide to the Solubility of Tris(2-methoxyphenyl)bismuthine in Organic Solvents

An In-Depth Technical Guide

Executive Summary

Tris(2-methoxyphenyl)bismuthine is an organobismuth(III) compound with significant potential in organic synthesis, materials science, and as a reagent in pharmaceutical development due to the low toxicity of bismuth.[1][2] A critical, yet often unpublished, parameter for the effective application of any chemical compound is its solubility profile. This guide provides a comprehensive overview of the solubility characteristics of this compound. It combines theoretical principles, inferred solubility data from analogous compounds and synthesis literature, and a detailed, field-proven protocol for experimental solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this reagent's behavior in solution.

Introduction: The Context of Organobismuth Chemistry

Overview of Organobismuth Compounds

Organobismuth chemistry is a specialized field focusing on compounds with carbon-bismuth bonds.[3] These compounds are gaining traction as environmentally benign alternatives to other heavy metal reagents in organic synthesis, catalysis, and medicine.[2][3] The bismuth center typically exists in a trivalent Bi(III) or pentavalent Bi(V) state, with Bi(III) compounds like triarylbismuthanes exhibiting a pyramidal geometry.[3] A key feature of these compounds is the soft Lewis acidic nature of the bismuth atom, which dictates much of their reactivity.[3]

This compound: Structure and Stability

This compound, (C₇H₇O)₃Bi, is a triarylbismuthane with a molecular weight of 530.38 g/mol .[1] Its structure is notable for the three methoxy groups positioned ortho to the bismuth-carbon bond. This specific arrangement is not merely decorative; it plays a crucial role in the molecule's stability. X-ray diffraction studies have revealed intramolecular coordination between the oxygen atoms of the methoxy groups and the central bismuth atom.[4] This Bi-O interaction helps to stabilize the molecule, enhancing its thermal and air stability compared to simpler triarylbismuthanes like triphenylbismuth.[3] This inherent stability makes it a more robust and reliable reagent in various applications.[1]

The Imperative of Solubility Data

In nearly every application, from reaction kinetics in a synthesis flask to formulation in a pharmaceutical preparation, solubility is a foundational parameter. It governs the choice of solvent, reaction conditions, purification methods (like recrystallization), and bioavailability. For drug development professionals, understanding a compound's solubility is the first step in formulating a viable therapeutic agent. This guide aims to fill the knowledge gap regarding the solubility of this compound.

Solubility Profile and Physicochemical Principles

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is the primary heuristic for predicting solubility. The structure of this compound provides competing features:

-

Non-polar character: The three large phenyl rings contribute significant non-polar, hydrophobic character to the molecule.

-

Polar character: The three ether (methoxy) functional groups introduce moderately polar characteristics.

Based on this structure, it is predicted that the compound will be most soluble in organic solvents of low to moderate polarity and will exhibit poor solubility in highly polar (e.g., water) or very non-polar (e.g., alkanes) solvents.

Inferred and Observed Solubility Data

Direct quantitative solubility data for this compound is not widely published. However, by synthesizing information from synthesis reports, polymorphism studies, and data from structurally analogous compounds, we can construct a reliable qualitative and semi-quantitative profile. Studies on its crystal structure mention that it is synthesized from solution, confirming its solubility in at least one or more organic solvents.[5][6] Furthermore, the closely related phosphine analog, tris(2-methoxyphenyl)phosphine, is reported to be soluble in dichloromethane and ether.[7] This serves as a strong indicator for the solubility of the bismuthine counterpart.

The following table summarizes the inferred solubility of this compound.

| Solvent | Polarity Index | Type | Predicted Solubility | Rationale and Remarks |

| Hexane | 0.1 | Non-polar, Aprotic | Low / Sparingly Soluble | The molecule's polarity from methoxy groups limits solubility in pure alkanes. |

| Toluene | 2.4 | Non-polar, Aprotic | High | Aromatic solvent can effectively solvate the phenyl rings. Common for organometallic reactions. |

| Diethyl Ether | 2.8 | Moderately Polar, Aprotic | High | Inferred from high solubility of phosphine analog.[7] Ether oxygen can interact with the Bi center. |

| Chloroform | 4.1 | Moderately Polar, Aprotic | High | Good general-purpose solvent for moderately polar organometallics. |

| Dichloromethane | 3.1 | Moderately Polar, Aprotic | High | Inferred from high solubility of phosphine analog.[7] Excellent choice for dissolution. |

| Tetrahydrofuran (THF) | 4.0 | Moderately Polar, Aprotic | High | Similar to diethyl ether; often used in Grignard reactions for preparing such compounds. |

| Ethyl Acetate | 4.4 | Moderately Polar, Aprotic | Moderate | May be a suitable solvent, but less effective than chlorinated solvents or ethers. |

| Acetone | 5.1 | Polar, Aprotic | Moderate / Low | Higher polarity may start to reduce compatibility with the large non-polar scaffold. |

| Methanol / Ethanol | 5.1 / 4.3 | Polar, Protic | Low | Protic nature and hydrogen bonding make it a poor solvent for this large, non-polar molecule. |

| Water | 10.2 | Polar, Protic | Insoluble | The large hydrocarbon structure makes the compound hydrophobic. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond inference and obtain precise, quantitative data, the Isothermal Saturation Method is the gold standard. This protocol ensures that equilibrium is reached and provides a robust measure of a compound's saturation solubility at a given temperature.

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is determined using a suitable analytical technique (e.g., HPLC, UV-Vis, or gravimetric analysis).

Materials and Reagents

-

This compound (≥97% purity)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess of this compound (e.g., ~50 mg) to a 20 mL vial. Causality: Using a clear excess ensures that the resulting solution will be saturated.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 10.0 mL) to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours. Causality: Extended agitation at a constant temperature is critical to ensure the dissolution process reaches true equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. Causality: This step prevents clogging of the filter and contamination of the supernatant sample.

-

Sampling: Carefully draw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. Causality: Filtration is a mandatory step to remove all microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Causality: Accurate dilution is essential for precise quantification.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Conclusion and Practical Implications